6-methoxyhexyl 4-methylbenzenesulfonate
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Overview
Description
6-methoxyhexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H22O4S . It is a derivative of p-toluenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 6-methoxyhexyl group. This compound is known for its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-toluenesulfonic acid 6-methoxyhexyl ester typically involves the esterification of p-toluenesulfonic acid with 6-methoxyhexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid itself . The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of p-toluenesulfonic acid 6-methoxyhexyl ester involves similar esterification processes but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-methoxyhexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and acid, the ester can hydrolyze back to p-toluenesulfonic acid and 6-methoxyhexanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Hydrolysis: Acidic conditions with water are used, often involving heating.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted esters or ethers.
p-Toluenesulfonic acid and 6-methoxyhexanol.Reduction: 6-methoxyhexanol.
Scientific Research Applications
6-methoxyhexyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It serves as a catalyst in esterification and transesterification reactions.
Pharmaceuticals: It is used in the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: It is involved in the preparation of functional materials and polymers.
Mechanism of Action
The mechanism of action of p-toluenesulfonic acid 6-methoxyhexyl ester primarily involves its role as an ester. In catalytic processes, it can act as a proton donor, facilitating various organic transformations. The sulfonate group is a good leaving group, making the compound effective in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: The parent compound, which is a strong organic acid used in various chemical reactions.
Methanesulfonic acid: Another sulfonic acid with similar properties but different applications.
Benzenesulfonic acid: A related compound with a benzene ring instead of a toluene ring.
Uniqueness
6-methoxyhexyl 4-methylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specialized organic synthesis and industrial applications .
Properties
IUPAC Name |
6-methoxyhexyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-13-7-9-14(10-8-13)19(15,16)18-12-6-4-3-5-11-17-2/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJBGSYJUNDQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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